molecular formula C12H22O2S2 B14513835 2-[Bis(methylsulfanyl)methylidene]nonanoic acid CAS No. 62869-95-8

2-[Bis(methylsulfanyl)methylidene]nonanoic acid

Cat. No.: B14513835
CAS No.: 62869-95-8
M. Wt: 262.4 g/mol
InChI Key: VLMWZWOUNLJEGH-UHFFFAOYSA-N
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Description

2-[Bis(methylsulfanyl)methylidene]nonanoic acid is a chemical compound with the molecular formula C12H22O2S2 It is characterized by the presence of two methylsulfanyl groups attached to a nonanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(methylsulfanyl)methylidene]nonanoic acid typically involves the reaction of nonanoic acid derivatives with methylsulfanyl reagents. One common method involves the use of a Grignard reagent, where a nonanoic acid chloride is reacted with a methylsulfanyl magnesium bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(methylsulfanyl)methylidene]nonanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Bis(methylsulfanyl)methylidene]nonanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[Bis(methylsulfanyl)methylidene]nonanoic acid involves its interaction with specific molecular targets. The methylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

2-[Bis(methylsulfanyl)methylidene]nonanoic acid can be compared with other similar compounds, such as:

    2-[Bis(methylsulfanyl)methylidene]octanoic acid: Similar structure but with a shorter carbon chain.

    2-[Bis(methylsulfanyl)methylidene]decanoic acid: Similar structure but with a longer carbon chain.

    2-[Bis(methylsulfanyl)methylidene]dodecanoic acid: Similar structure but with an even longer carbon chain.

The uniqueness of this compound lies in its specific carbon chain length and the presence of two methylsulfanyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62869-95-8

Molecular Formula

C12H22O2S2

Molecular Weight

262.4 g/mol

IUPAC Name

2-[bis(methylsulfanyl)methylidene]nonanoic acid

InChI

InChI=1S/C12H22O2S2/c1-4-5-6-7-8-9-10(11(13)14)12(15-2)16-3/h4-9H2,1-3H3,(H,13,14)

InChI Key

VLMWZWOUNLJEGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=C(SC)SC)C(=O)O

Origin of Product

United States

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